![molecular formula C21H25N5OS B6072865 5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B6072865.png)
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide
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Overview
Description
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyrrolidine Ring: This involves the cyclization of an appropriate amine with a dihaloalkane.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling Reactions: The individual ring systems are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are often used in medicinal chemistry for their pharmacological properties.
Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science.
Properties
IUPAC Name |
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-15-13-17(25-24-15)14-26-12-4-6-18(26)19-7-8-20(28-19)21(27)23-11-9-16-5-2-3-10-22-16/h2-3,5,7-8,10,13,18H,4,6,9,11-12,14H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXDBEGJADCUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCCC2C3=CC=C(S3)C(=O)NCCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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